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molecular formula C7H10O4 B8449332 Ethyl 3-acetyloxyprop-2-enoate

Ethyl 3-acetyloxyprop-2-enoate

Cat. No. B8449332
M. Wt: 158.15 g/mol
InChI Key: CTQAODRCOVPAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07019179B2

Procedure details

In a flask, 15 mmol of benzene, 2 mmol of ethyl acrylate, 0.1 mmol of palladium(II) acetate, 0.4 mmol of hydroquinone, 0.02 mmol of H7PMo8V4O40, and 5 ml of acetic acid were placed and were stirred at a constant temperature of 90° C. in an atmosphere of oxygen gas at 1 atm (0.1 MPa) for 15 hours. The resulting reaction mixture was analyzed by gas chromatography to find that ethyl cinnamate, ethyl 3,3-diphenylacrylate, and ethyl 3-acetoxyacrylate were produced in yields of 26%, 2%, and 9%, respectively.
Quantity
15 mmol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
0.4 mmol
Type
reactant
Reaction Step One
[Compound]
Name
H7PMo8V4O40
Quantity
0.02 mmol
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1C=CC=CC=1.[C:7]([O:11][CH2:12][CH3:13])(=[O:10])[CH:8]=[CH2:9].C1(C=CC(O)=CC=1)O.O=O.[C:24]([O:34]CC)(=[O:33])[CH:25]=CC1C=CC=CC=1.C1(C(C2C=CC=CC=2)=CC(OCC)=O)C=CC=CC=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(O)(=O)C>[C:24]([O:34][CH:9]=[CH:8][C:7]([O:11][CH2:12][CH3:13])=[O:10])(=[O:33])[CH3:25] |f:6.7.8|

Inputs

Step One
Name
Quantity
15 mmol
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
2 mmol
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
0.4 mmol
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
H7PMo8V4O40
Quantity
0.02 mmol
Type
reactant
Smiles
Name
Quantity
0.1 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=CC(=O)OCC)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC=CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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